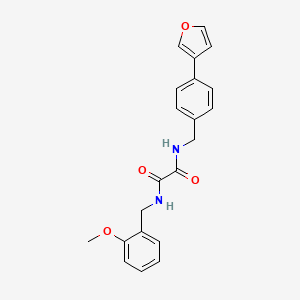

![molecular formula C16H18N2O4S B2529506 N-(呋喃-2-基甲基)-3-[[(E)-2-苯乙烯基]磺酰氨基]丙酰胺 CAS No. 1390811-57-0](/img/structure/B2529506.png)

N-(呋喃-2-基甲基)-3-[[(E)-2-苯乙烯基]磺酰氨基]丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

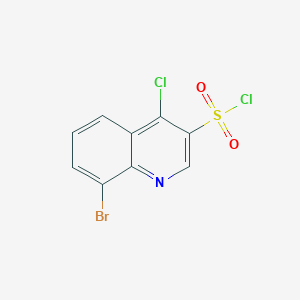

N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a compound that can be categorized within the family of furyl sulfonamides. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and agriculture. The compound is likely to possess a furan ring, a sulfonamide group, and a propanamide moiety, which suggests it could exhibit interesting chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of furyl sulfonamides typically involves the reaction of furan with N-tosyl imines, which can be generated in situ. For instance, the treatment of an aldehyde and furan with N-sulfinyl-p-toluenesulfonamide/zinc chloride leads to the formation of furyl sulfonamides through an N-tosyl imine intermediate . This method could potentially be adapted to synthesize the compound by choosing appropriate aldehyde precursors that would introduce the phenylethenyl group into the final structure.

Molecular Structure Analysis

The molecular structure of furyl sulfonamides is characterized by the presence of a furan ring, which is a five-membered aromatic heterocycle containing an oxygen atom. The sulfonamide group is a functional group consisting of a sulfonyl group attached to an amine. In the case of N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, the furan ring would be linked to a propanamide backbone, which in turn is substituted with a phenylethenyl group through a sulfonamide linkage. This structure is likely to influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Furyl sulfonamides can participate in various chemical reactions. For example, the dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides can be used as reagents to synthesize 5-alkyl-2(5H)-furanones from aldehydes and ketones . Additionally, N-(furan-3-ylmethylene)benzenesulfonamides can be obtained through a gold(I)-catalyzed cascade reaction involving a 1,2-alkynyl migration onto a gold carbenoid . These reactions highlight the versatility of furyl sulfonamides in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of furyl sulfonamides are influenced by their molecular structure. The presence of the furan ring contributes to the compound's aromaticity, while the sulfonamide group can engage in hydrogen bonding, affecting solubility and reactivity. The propanamide moiety could influence the compound's lipophilicity, which is important for its potential biological activity. For instance, a series of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides demonstrated root growth-inhibitory activity in a germination assay using rape seed, indicating that structural modifications on the propanamide backbone can lead to significant biological effects .

科学研究应用

巨细胞病毒新型非核苷类抑制剂

Buerger 等人(2001 年)的一项研究探讨了一种新型选择性非核苷类巨细胞病毒 (CMV) 复制抑制剂,展示了出色的安全性。尽管没有直接提到具体化合物 N-(呋喃-2-基甲基)-3-[[(E)-2-苯乙烯基]磺酰氨基]丙酰胺,但该研究强调了呋喃基化合物在开发病毒抑制剂方面的潜力。该化合物干扰病毒 DNA 成熟和包装,表明了针对 CMV 的独特作用机制,通过靶向 UL89 和 UL56 基因产物,表明了在抗病毒研究中的更广泛适用性 (Buerger 等人,2001 年)。

有机化学中的合成和应用

该化合物的结构框架在呋喃衍生物的合成中很有趣,类似呋喃化合物的研究证明了这一点。Haines 等人(2011 年)详细介绍了一种基于砜的制备 2,4-二取代呋喃衍生物的策略,说明了该化合物在合成有机化学中的相关性。该方法的选择性和产率效率强调了该化合物在生成复杂有机分子中的效用,可能适用于材料科学和制药 (Haines 等人,2011 年)。

对映选择性合成

该化合物的结构类似物已用于对映选择性合成,正如 Jimenez 等人的工作所证明的那样(2019 年)。他们报道了 E-2-氰基-3-(呋喃-2-基)丙烯酰胺的微波辅助合成,然后由海洋和陆生真菌进行烯还原,得到 (R)-2-氰基-3-(呋喃-2-基)丙酰胺。这一过程突出了在绿色化学中利用此类化合物的潜力,为合成各种应用(包括制药)的对映选择性产物提供了一种可持续的方法 (Jimenez 等人,2019 年)。

低碳钢腐蚀抑制剂

Sappani 和 Karthikeyan(2014 年)研究了 4-氯-2-((呋喃-2-基甲基)氨基)-5-磺酰基苯甲酸 (FSM) 及其类似物作为硫酸介质中低碳钢腐蚀的潜在抑制剂,说明了该化合物在材料科学中的应用。虽然专注于略有不同的化学结构,但这项研究表明,基于呋喃的磺酰胺可以在缓蚀中发挥重要作用,表明 N-(呋喃-2-基甲基)-3-[[(E)-2-苯乙烯基]磺酰氨基]丙酰胺也可能在保护金属免受腐蚀方面找到应用 (Sappani 和 Karthikeyan,2014 年)。

属性

IUPAC Name |

N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c19-16(17-13-15-7-4-11-22-15)8-10-18-23(20,21)12-9-14-5-2-1-3-6-14/h1-7,9,11-12,18H,8,10,13H2,(H,17,19)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINHNROSIVZWMZ-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(furan-2-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

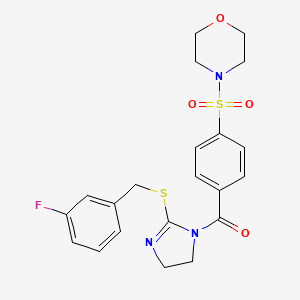

![(2,5-dimethylfuran-3-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2529424.png)

![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)

![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2529431.png)

![2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2529432.png)

![2-[[1-(1-Methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2529436.png)

![1-[2-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2529439.png)

![4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2529443.png)